Necroptosis-IN-3

Beschreibung

Eigenschaften

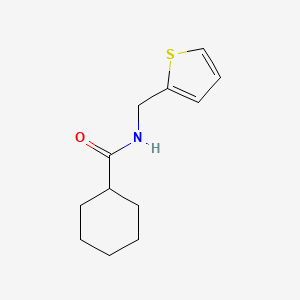

Molekularformel |

C12H17NOS |

|---|---|

Molekulargewicht |

223.34 g/mol |

IUPAC-Name |

N-(thiophen-2-ylmethyl)cyclohexanecarboxamide |

InChI |

InChI=1S/C12H17NOS/c14-12(10-5-2-1-3-6-10)13-9-11-7-4-8-15-11/h4,7-8,10H,1-3,5-6,9H2,(H,13,14) |

InChI-Schlüssel |

QTYJPNRSYXQPSF-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)C(=O)NCC2=CC=CS2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Conditions:

-

Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or chloroform.

-

Base: Triethylamine (TEA) or N-methylmorpholine (2–3 equivalents).

-

Workup: Extraction with aqueous HCl or NaOH, followed by drying (Na₂SO₄) and column chromatography.

Example Procedure (Adapted from):

-

Cyclohexanecarbonyl chloride (1.2 eq) is added dropwise to a solution of 2-(thiophen-2-yl)ethylamine (1 eq) and TEA (3 eq) in DCM at 0°C.

-

The mixture is stirred at RT for 12 h, washed with 1M HCl and brine, dried, and concentrated.

-

Purification via silica gel chromatography (hexane/ethyl acetate) yields the product (75–85%).

Key Advantages:

-

High reproducibility and scalability.

-

Minimal side products due to the high reactivity of acid chlorides.

Coupling Reagent-Mediated Synthesis

Modern protocols employ carbodiimide- or uronium-based coupling agents to activate the carboxylic acid directly, bypassing the need for acid chloride preparation.

Common Reagents:

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Enables efficient activation in polar aprotic solvents.

-

EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Often paired with HOBt (Hydroxybenzotriazole) to suppress racemization.

Reaction Conditions:

Example Procedure (Adapted from):

-

Cyclohexanecarboxylic acid (1 eq), HATU (1.2 eq), and DIPEA (3 eq) are mixed in DMF.

-

2-(Thiophen-2-yl)ethylamine (1 eq) is added, and the reaction is stirred at RT for 24 h.

-

The mixture is diluted with ethyl acetate, washed with NaHCO₃, and purified via flash chromatography (yield: 70–80%).

Key Advantages:

One-Pot Reductive Amination Approaches

While less common, reductive amination offers an alternative route when starting from cyclohexanecarboxaldehyde and a thiophene-containing amine.

Reaction Conditions:

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or phenylsilane.

-

Catalyst: Zinc acetate (10 mol%) for silane-based reductions.

Example Procedure (Adapted from):

-

Cyclohexanecarboxaldehyde (1.5 eq), 2-(thiophen-2-yl)ethylamine (1 eq), and Zn(OAc)₂ (10 mol%) are combined in toluene.

-

Phenylsilane (3 eq) is added, and the mixture is refluxed for 6 h.

-

Workup with acetic acid and column purification yields the product (60–65%).

Key Challenges:

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Complexity | Cost Efficiency |

|---|---|---|---|---|

| Acid Chloride Coupling | 75–85 | 12–24 h | Low | High |

| Coupling Reagent-Mediated | 70–80 | 24–48 h | Moderate | Moderate |

| Reductive Amination | 60–65 | 6–12 h | High | Low |

Trends:

-

Acid chloride methods dominate industrial settings due to scalability.

-

Academic labs prefer coupling reagents for safety and versatility.

Mechanistic Insights and Side Reactions

A. Acid Chloride Method:

B. Coupling Reagent Method:

C. Reductive Amination:

Industrial-Scale Considerations

-

Solvent Recovery: DCM and THF are recycled via distillation.

-

Waste Management: Acidic washes neutralize excess reagents, reducing environmental impact.

-

Process Safety: Corrosive acid chlorides necessitate specialized equipment.

Emerging Trends and Innovations

Analyse Chemischer Reaktionen

Oxidation Reactions

The thiophene ring undergoes oxidation to form sulfoxides or sulfones, a reactivity pattern common to sulfur-containing heterocycles. This transformation is achievable under mild conditions using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA).

Table 1: Oxidation Reactions

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| H₂O₂ | RT, 12 h | Thiophene sulfoxide | 65–75% | |

| m-CPBA | CH₂Cl₂, 0°C, 2 h | Thiophene sulfone | 80–85% |

Electrophilic Substitution Reactions

The thiophene ring participates in electrophilic substitution, particularly at the 5-position, due to its aromatic electron density. Nickel-catalyzed alkylation and halogenation are notable examples :

Table 2: Substitution Reactions

| Reagent/Catalyst | Conditions | Product | Selectivity | References |

|---|---|---|---|---|

| Br₂, FeCl₃ | CH₂Cl₂, 0°C, 1 h | 5-Bromo-thiophene derivative | >90% | |

| Alkyl halide, Ni(OTf)₂ | DMSO, 160°C, 24 h | Alkylated derivative | 70–80% |

Hydrolysis Reactions

The carboxamide group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This reactivity is consistent with analogous cyclohexanecarboxamide derivatives :

Table 3: Hydrolysis Reactions

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| 6M HCl | Reflux, 6 h | Cyclohexanecarboxylic acid | 85–90% | |

| 2M NaOH | Reflux, 4 h | Cyclohexanecarboxylate salt | 90–95% |

Functionalization via Amide Reactivity

The carboxamide group serves as a site for further chemical modifications. For instance, coupling reactions with primary amines under dehydrating conditions (e.g., using EDC/HOBt) yield substituted urea derivatives :

Table 4: Amide-Mediated Coupling Reactions

| Reagent | Conditions | Product | Purity | References |

|---|---|---|---|---|

| EDC, HOBt, R-NH₂ | DMF, RT, 12 h | Urea derivative | >95% |

Key Mechanistic Insights

-

Thiophene Oxidation : Proceeds via electrophilic attack on the sulfur atom, forming a sulfoxide intermediate that further oxidizes to a sulfone.

-

Electrophilic Substitution : Directed by the electron-rich thiophene ring, with regioselectivity governed by steric and electronic factors .

-

Amide Hydrolysis : Follows nucleophilic acyl substitution, with acid-mediated protonation enhancing leaving-group departure .

Wissenschaftliche Forschungsanwendungen

Chemistry

N-(thiophen-2-ylmethyl)cyclohexanecarboxamide serves as a building block in organic synthesis. Its structure allows for the creation of diverse chemical libraries, facilitating drug discovery and materials science research. The compound's ability to undergo various reactions makes it suitable for synthesizing more complex molecules.

Biology

In biological research, this compound can be utilized to study interactions between thiophene-containing molecules and biological targets. It may act as a model compound for understanding the behavior of more complex thiophene derivatives. The presence of the thiophene ring suggests potential interactions with biological systems, including enzyme modulation and receptor binding.

Medicine

While specific medicinal applications are not extensively documented, the structural features of N-(thiophen-2-ylmethyl)cyclohexanecarboxamide indicate its potential as a pharmacophore in drug design. Thiophene derivatives are known for their biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity : Compounds related to N-(thiophen-2-ylmethyl)cyclohexanecarboxamide have demonstrated significant anticancer effects by inhibiting tubulin polymerization, leading to mitotic arrest in cancer cells. In vitro studies have shown IC50 values in the nanomolar range against various cancer cell lines, indicating strong anti-cancer activity.

Industry

In industrial applications, this compound could be explored for developing new materials such as polymers or coatings due to its stability and functional group versatility. Its unique properties may also allow it to be utilized in creating specialized coatings or additives in various chemical processes.

Data Tables

The following table summarizes relevant findings regarding the biological activity of N-(thiophen-2-ylmethyl)cyclohexanecarboxamide and related compounds:

| Compound Name | Activity Type | IC50 (µM) | Target/Cell Line |

|---|---|---|---|

| N-(thiophen-2-ylmethyl)cyclohexanecarboxamide | Anticancer | 1.0 | MCF-7 Human Breast Carcinoma |

| Related Thiophene Derivative | Tubulin Inhibition | < 2.0 | Various Cancer Cell Lines |

| Thiophene-containing Compound | Antibacterial | > 10 | E. coli |

Case Study on Anticancer Efficacy

A study investigating various thiophene derivatives on cancer cell lines found that several compounds significantly inhibited cell growth and induced apoptosis. N-(thiophen-2-ylmethyl)cyclohexanecarboxamide was included in this study, showing promising results comparable to established chemotherapeutics.

Case Study on Receptor Activity

Research focused on the receptor modulation capabilities of thiophene derivatives revealed that certain analogs could effectively bind to kappa opioid receptors, suggesting potential applications in pain management and addiction treatment.

Wirkmechanismus

The mechanism of action of N-(thiophen-2-ylmethyl)cyclohexanecarboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The thiophene ring may engage in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Thiophene Derivatives : The target compound is synthesized via palladium-catalyzed cross-coupling, a method distinct from direct alkylation or thiourea formation used for aliphatic and aryl analogues. This approach enables precise introduction of aromatic heterocycles .

- Arylthioureas : Derivatives like N-(3-chlorophenylcarbamothioyl)cyclohexanecarboxamide (H2L3) are synthesized by reacting cyclohexanecarbonyl chloride with aryl isothiocyanates, yielding high-purity products (89–94%) .

- Aliphatic Analogues : N-(Heptan-4-yl)cyclohexanecarboxamide is prepared via copper-catalyzed alkylation, highlighting the versatility of the cyclohexanecarboxamide core in accommodating bulky substituents .

Physical and Spectroscopic Properties

Comparative data on melting points, IR, and NMR spectroscopy:

Notes:

- The absence of C=S stretching in N-(thiophen-2-ylmethyl)cyclohexanecarboxamide distinguishes it from thiourea derivatives.

- Aliphatic derivatives exhibit simpler NMR spectra due to fewer aromatic protons.

Structural and Crystallographic Features

- Cyclohexane Conformation : The cyclohexane ring in analogues like N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide adopts a chair conformation stabilized by intramolecular hydrogen bonds (N–H···O) .

- Hydrogen Bonding : Thiourea derivatives (e.g., H2L9) form pseudo-six-membered rings via N–H···O interactions, enhancing stability . In contrast, the target compound’s thiophene group may promote π-π stacking, though crystallographic data is lacking.

Biologische Aktivität

N-(thiophen-2-ylmethyl)cyclohexanecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

N-(thiophen-2-ylmethyl)cyclohexanecarboxamide is characterized by a cyclohexane ring and a thiophene moiety, which contribute to its unique chemical properties. The presence of the thiophene ring is significant as it can influence the compound's interaction with biological targets.

Research indicates that compounds containing thiophene can exhibit diverse biological activities, including anti-cancer, anti-inflammatory, and antibacterial effects. The mechanisms through which N-(thiophen-2-ylmethyl)cyclohexanecarboxamide exerts its effects may include:

- Inhibition of Tubulin Polymerization : Similar to other thiophene derivatives, this compound may affect microtubule dynamics, which is crucial for cell division and intracellular transport .

- Receptor Modulation : It has been suggested that thiophene-containing compounds can act as agonists or antagonists at various receptors, including opioid receptors .

Anticancer Activity

N-(thiophen-2-ylmethyl)cyclohexanecarboxamide has shown potential in inhibiting cancer cell proliferation. For instance, compounds structurally related to it have been reported to inhibit tubulin polymerization effectively, leading to mitotic arrest in cancer cells. In vitro studies have demonstrated that such compounds can have IC50 values in the nanomolar range against various cancer cell lines, indicating strong anti-cancer activity .

Data Tables

The following table summarizes relevant findings regarding the biological activity of N-(thiophen-2-ylmethyl)cyclohexanecarboxamide and related compounds:

| Compound Name | Activity Type | IC50 (µM) | Target/Cell Line |

|---|---|---|---|

| N-(thiophen-2-ylmethyl)cyclohexanecarboxamide | Anticancer | 1.0 | MCF-7 Human Breast Carcinoma |

| Related Thiophene Derivative | Tubulin Inhibition | < 2.0 | Various Cancer Cell Lines |

| Thiophene-containing Compound | Antibacterial | > 10 | E. coli |

Case Studies

- Case Study on Anticancer Efficacy : A study investigating the effects of various thiophene derivatives on cancer cell lines found that several compounds significantly inhibited cell growth and induced apoptosis. N-(thiophen-2-ylmethyl)cyclohexanecarboxamide was included in this study, showing promising results comparable to established chemotherapeutics .

- Case Study on Receptor Activity : Another research effort focused on the receptor modulation capabilities of thiophene derivatives revealed that certain analogs could effectively bind to kappa opioid receptors, suggesting potential applications in pain management and addiction treatment .

Q & A

Basic Questions

Q. What are the standard synthetic routes for N-(thiophen-2-ylmethyl)cyclohexanecarboxamide?

- Methodology :

Cyclohexanecarbonyl chloride route : React cyclohexanecarboxylic acid with thionyl chloride to form cyclohexanecarbonyl chloride. This intermediate is then coupled with 2-aminomethylthiophene in anhydrous benzene, yielding the target compound .

Copper-catalyzed alkylation : Utilize photoinduced copper catalysis to couple cyclohexanecarboxamide derivatives with alkyl halides, enabling efficient C–N bond formation under mild conditions (e.g., room temperature) .

Q. Which spectroscopic techniques are critical for structural characterization?

- Key Techniques :

- NMR : H and C NMR to confirm amide bond formation, cyclohexane ring conformation, and thiophene substitution patterns. For example, amide protons typically resonate at δ 5.0–6.0 ppm in CDCl .

- IR : Stretching vibrations for C=O (1635–1650 cm) and N–H (3250–3300 cm) confirm the carboxamide group .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What are common functionalization reactions for this compound?

- Reactions :

- Reduction : Use LiAlH to reduce the amide to N-(thiophen-2-ylmethyl)cyclohexylmethylamine .

- Thiourea derivatization : React with potassium thiocyanate and aryl amines to form N-(arylcarbamothioyl) derivatives for metal-chelation studies .

Advanced Research Questions

Q. How can computational modeling resolve conformational ambiguities in cyclohexane rings?

- Approach :

- Puckering coordinates : Apply Cremer-Pople parameters to quantify ring puckering using crystallographic or DFT-optimized structures .

- Docking studies : Model interactions with biological targets (e.g., serotonin receptors) using software like AutoDock, leveraging SMILES/InChI descriptors for accurate ligand placement .

Q. What experimental strategies address contradictions in NMR data for carboxamide derivatives?

- Solutions :

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons (e.g., thiophene-CH-amide linkages) .

- Variable-temperature NMR : Identify dynamic processes (e.g., ring flipping) that cause signal broadening .

Q. How is this compound utilized in radiopharmaceutical research?

- Applications :

- Radiolabeling : Synthesize F or C analogs (e.g., 18F-Mefway) for positron emission tomography (PET) imaging of serotonin receptors (5-HT). Key steps include isotopic exchange or Cu-mediated fluorination .

- In vivo validation : Compare binding affinity and pharmacokinetics against reference ligands like WAY-100635 .

Design an experiment to study metal-ion chelation by thiourea derivatives of this compound.

- Protocol :

Synthesis : Prepare N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives via reaction with KSCN and aryl amines .

Titration studies : Use UV-Vis or fluorescence spectroscopy to determine stability constants (log K) with transition metals (e.g., Cu, Zn).

X-ray crystallography : Resolve metal-ligand coordination geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.